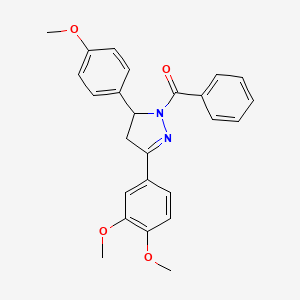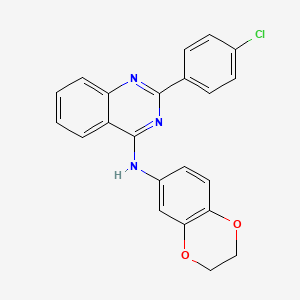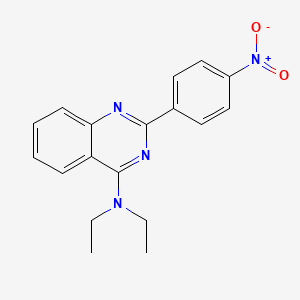![molecular formula C21H24N4O3 B11637016 {4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methylphenyl)methanone](/img/structure/B11637016.png)
{4-[3-(Cyclopropylamino)-4-nitrophenyl]piperazin-1-yl}(4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a nitroaniline moiety, and a piperazine ring substituted with a methylbenzoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of aniline derivatives followed by cyclopropylation and subsequent piperazine substitution. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclopropylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring allows for various substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Scientific Research Applications
N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. The nitro group and piperazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-CYCLOPROPYL-5-[4-(4-NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]PIPERAZIN-1-YL]-2-NITROANILINE
- N-[4-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]PHENYL]-5-NITROFURAN-2-CARBOXAMIDE
Uniqueness
N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of N-CYCLOPROPYL-5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N4O3/c1-15-2-4-16(5-3-15)21(26)24-12-10-23(11-13-24)18-8-9-20(25(27)28)19(14-18)22-17-6-7-17/h2-5,8-9,14,17,22H,6-7,10-13H2,1H3 |
InChI Key |
QZBCESLSIFAFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11636948.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-7-methyl-2-[2-(morpholin-4-yl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11636967.png)

![N~2~-benzyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11636978.png)
![1,4-Bis[4-(dimethylamino)benzyl]-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile](/img/structure/B11636979.png)
![8-{2-[(2-Chlorobenzyl)oxy]benzylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11636986.png)
![(5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11636992.png)
![methyl (4Z)-4-(5-bromo-2-methoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11637006.png)
![diethyl [2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazinylidene]propanedioate](/img/structure/B11637009.png)
![6-Chloro-2-methyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11637014.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11637024.png)

